5,9-Tetradecadiyne

Übersicht

Beschreibung

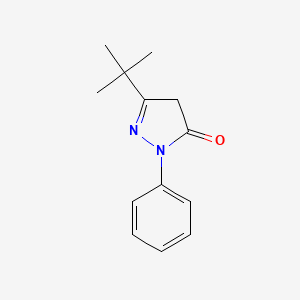

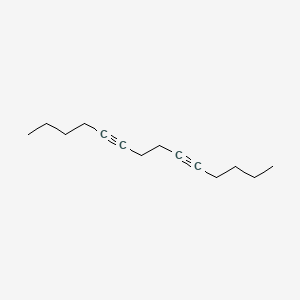

5,9-Tetradecadiyne is a chemical compound with the molecular formula C14H22 . It has an average mass of 190.324 Da and a monoisotopic mass of 190.172150 Da .

Synthesis Analysis

The synthesis of this compound can be achieved from 1-Bromobutane and 1,5-HEXADIYNE .Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 35 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), and 2 triple bond(s) .Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 273.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 49.1±0.8 kJ/mol, and it has a flash point of 112.7±16.7 °C . The index of refraction is 1.468, and the molar refractivity is 62.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Solid-State Polymerization

5,9-Tetradecadiyne derivatives have been investigated for their solid-state polymerization capabilities. A study by Higuchi et al. (2013) synthesized tetradeca-5,7,9-triene-1,3,11,13-tetrayne derivatives with a conjugated diyne–triene–diyne structure. These monomers demonstrated polymerization under UV irradiation, showing an increase in absorption in the visible region. This polymerization did not exhibit the excitonic absorption band typical for polydiacetylene with a regular structure, indicating a disordered polymer structure post-polymerization (Higuchi et al., 2013).

Thermoelectric Materials

In the context of thermoelectric (TE) materials, this compound could potentially be involved in the synthesis of new materials or the study of their properties. Tritt and Subramanian (2006) overviewed various TE phenomena and materials, highlighting the importance of novel materials for enhancing the efficiency of power generation devices and solid-state refrigeration. Although not directly mentioning this compound, this research area is relevant for exploring new compounds and structures to improve thermoelectric performance (Tritt & Subramanian, 2006).

High Thermal Stability Materials

Research on high-performance and insensitive energetic compounds, such as the study by Tang, Kumar, and Shreeve (2017), demonstrates the importance of adjusting molecular organization for practical applications. While the study focuses on a hydrogen-free fused ring energetic material, the methodology and findings underscore the broader potential of compounds like this compound for creating materials with excellent detonation performance and thermal stability (Tang, Kumar, & Shreeve, 2017).

Coordination Polymers

The synthesis and investigation of tetrazole coordination polymers, as discussed by Zhao et al. (2008), offer insights into the role of metal species in synthesizing tetrazole compounds and highlight a class of complexes with interesting chemical and physical properties. This area of research, involving the in situ hydrothermal synthesis of coordination compounds, presents opportunities for exploring the interactions and applications of this compound in forming complexes with unique properties (Zhao et al., 2008).

Biomaterials for Tissue Engineering

In tissue engineering, the development of "smart" biomaterials that actively participate in the formation of functional tissue is crucial. Research by Furth, Atala, and Van Dyke (2007) highlights the need for biomaterials that not only provide architectural support but also mimic the complex interactions between cells and the extracellular matrix to promote functional tissue regeneration. While this compound is not directly mentioned, the principles and goals outlined in this research are applicable to the exploration of new materials, including those based on this compound, for regenerative medicine applications (Furth, Atala, & Van Dyke, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

tetradeca-5,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMVMGJYNYKGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199263 | |

| Record name | 5,9-Tetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51255-61-9 | |

| Record name | 5,9-Tetradecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051255619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Tetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.